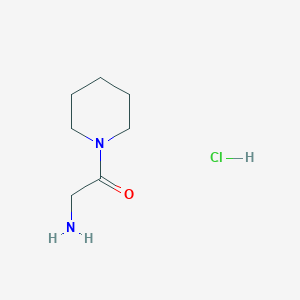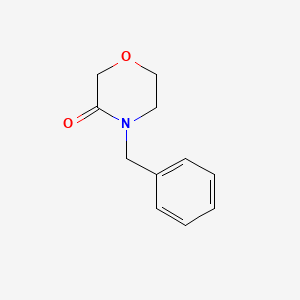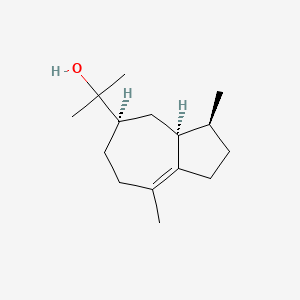
2-Amino-1,8-naphthyridine-3-carboxylic acid
描述
2-Amino-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of naphthyridines. This compound is known for its diverse biological activities and photochemical properties. It has a molecular formula of C9H7N3O2 and a molecular weight of 189.17 g/mol .
作用机制
Target of Action
The primary target of 2-Amino-1,8-naphthyridine-3-carboxylic acid is the H1 receptor . The H1 receptor is a type of histamine receptor that belongs to the family of G-protein-coupled receptors. It plays a crucial role in the pathophysiology of allergic disorders like urticaria, rhino conjunctivitis, and asthma .
Mode of Action
This compound interacts with the H1 receptor, leading to its antagonism . A molecular docking study was performed to understand the molecular interaction and binding mode of the compounds in the active site of the H1 receptor . This interaction results in a bronchorelaxant effect, as observed in an in vivo model using guinea pigs .
Biochemical Pathways
The compound affects the histamine-mediated biochemical pathways. Histamine influences immune regulation via an acute and chronic inflammatory response through four different types of G-protein-coupled receptors, H1, H2, H3, and H4 . By antagonizing the H1 receptor, this compound can modulate these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetic properties of this compound were predicted using in silico computational studies . These studies help understand the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for determining its bioavailability.
生化分析
Biochemical Properties
2-Amino-1,8-naphthyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, which is a key enzyme in the fatty acid synthesis pathway . This interaction is significant as it highlights the compound’s potential as an anti-tuberculosis agent. Additionally, this compound has been found to interact with protein kinases, which are essential for regulating various cellular processes .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of protein kinases, leading to alterations in cell signaling pathways . This modulation can result in changes in gene expression, which in turn affects cellular metabolism and function. Furthermore, this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with enoyl-ACP reductase (InhA) involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition disrupts the fatty acid synthesis pathway, which is essential for the survival of Mycobacterium tuberculosis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can also have biological activity, which may contribute to its overall effects. Long-term exposure to the compound has been observed to result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and biological activity. For example, the compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . This metabolism can lead to the formation of active or inactive metabolites, which can influence the compound’s overall effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can influence the compound’s localization and accumulation in specific tissues or cellular compartments . These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,8-naphthyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form 1,8-naphthyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-Amino-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the naphthyridine ring.
科学研究应用
2-Amino-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications due to its biological properties.
相似化合物的比较
2-Amino-1,8-naphthyridine-3-carboxylic acid can be compared with other similar compounds such as:
1,8-Naphthyridine-3-carbonitrile derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Gemifloxacin: A compound containing the 1,8-naphthyridine core, used as an antibiotic.
The uniqueness of this compound lies in its specific functional groups and the resulting biological and photochemical properties.
属性
IUPAC Name |
2-amino-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7-6(9(13)14)4-5-2-1-3-11-8(5)12-7/h1-4H,(H,13,14)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIABIJQOSFTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10490978 | |
| Record name | 2-Amino-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10490978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46298-84-4 | |
| Record name | 2-Amino-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10490978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)













